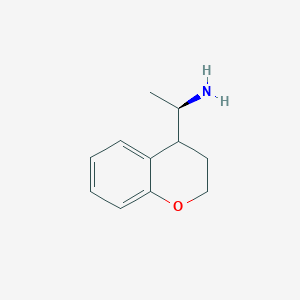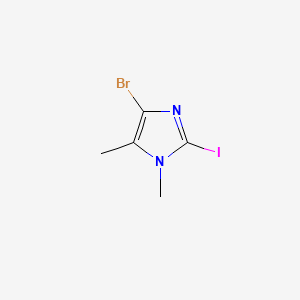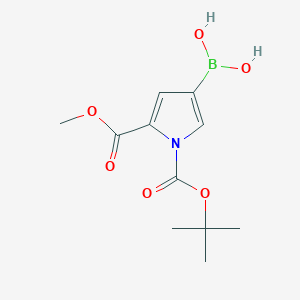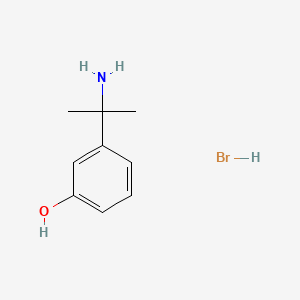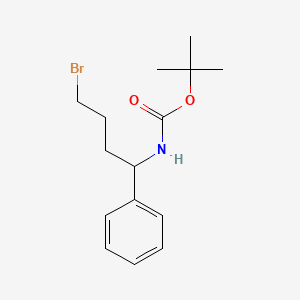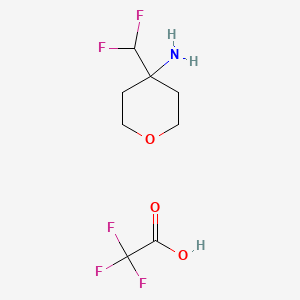
4-(Difluoromethyl)oxan-4-amine,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid is a compound that combines the properties of both difluoromethyl and trifluoroacetic acid groups
準備方法
Synthetic Routes and Reaction Conditions
One common method for difluoromethylation is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often involve the use of a base such as potassium tert-butoxide (KOtBu) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the desired substrate . The trifluoroacetic acid component can be introduced through a subsequent reaction with trifluoroacetic anhydride or trifluoroacetyl chloride.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethyl oxan-4-one.
Reduction: Formation of difluoromethyl oxan-4-amine.
Substitution: Formation of substituted oxan-4-amine derivatives.
科学的研究の応用
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(difluoromethyl)oxan-4-amine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The trifluoroacetic acid group can further modulate the compound’s physicochemical properties, such as its acidity and lipophilicity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
4-(Difluoromethyl)tetrahydro-2H-pyran-4-amine: Similar structure but lacks the trifluoroacetic acid group.
Trifluoroacetic acid derivatives: Compounds that contain the trifluoroacetic acid group but differ in the other substituents.
Uniqueness
4-(Difluoromethyl)oxan-4-amine, trifluoroacetic acid is unique due to the presence of both difluoromethyl and trifluoroacetic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H12F5NO3 |
|---|---|
分子量 |
265.18 g/mol |
IUPAC名 |
4-(difluoromethyl)oxan-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11F2NO.C2HF3O2/c7-5(8)6(9)1-3-10-4-2-6;3-2(4,5)1(6)7/h5H,1-4,9H2;(H,6,7) |
InChIキー |
AROZNRVOEWXHKK-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(C(F)F)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


aminedihydrochloride](/img/structure/B13571104.png)
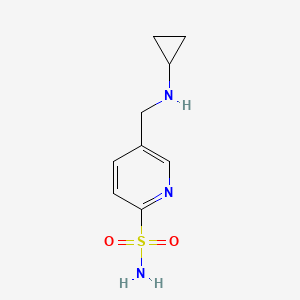
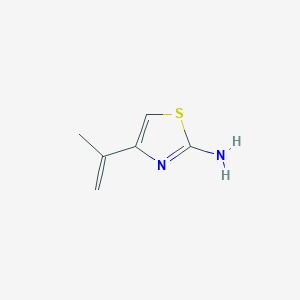
![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
![tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13571143.png)
